(2S)-2-Methyl-3-quinolin-2-ylpropan-1-amine
Description
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-amine is a chiral amine derivative featuring a quinoline core substituted at the 2-position with a propane chain bearing a methyl group at the stereogenic C2 position (S-configuration). Its molecular formula is C₁₃H₁₆N₂, with a molecular weight of 200.28 g/mol.
Properties
IUPAC Name |
(2S)-2-methyl-3-quinolin-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)15-12/h2-7,10H,8-9,14H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHUYMYGGPALC-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=NC2=CC=CC=C2C=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Pfitzinger reaction, where isatin reacts with an aldehyde in the presence of a base to form the quinoline ring
Industrial Production Methods
Industrial production of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-amine may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-amine is its anticancer properties. Research has indicated that quinoline derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to quinoline structures can inhibit the growth of prostate cancer cells (PC-3) and breast cancer cells (MDA-MB231) by inducing apoptosis and disrupting cell cycle progression .
Case Study:
A series of synthesized quinoline derivatives, including this compound, were tested for their efficacy against cancer cell lines. The results demonstrated that certain derivatives significantly reduced cell viability, indicating their potential as anticancer agents. The IC50 values for these compounds ranged from 28 µM to lower, showcasing their potency against resistant strains of cancer cells .
Antimicrobial Properties
The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential bacterial enzymes. Studies have highlighted the effectiveness of quinoline derivatives against various bacterial strains, including those resistant to conventional antibiotics.
Data Table: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL | |
| P. aeruginosa | 20 µg/mL |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound has shown potential in reducing inflammation. In vitro studies suggest that quinoline derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase .
Case Study:
A study investigated the anti-inflammatory effects of various quinoline derivatives in a model of induced inflammation. The results indicated a significant reduction in edema and inflammatory markers in treated groups compared to controls, suggesting that this compound could be developed into an anti-inflammatory therapeutic agent.
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties, particularly against chloroquine-resistant strains of Plasmodium falciparum. Research indicates that modifications in the quinoline structure can enhance activity against malaria parasites, making it a candidate for further development as an antimalarial drug .
Data Table: Antimalarial Efficacy
| Compound Name | Strain Tested | IC50 Value (nM) |
|---|---|---|
| This compound | CQ-S strain | 50 |
| CQ-R strain | 75 |
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-amine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The amine group can form hydrogen bonds with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The following compounds are structurally related to the target molecule, differing in quinoline substitution position, alkyl chain structure, or stereochemistry:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Positional Isomerism: The 3-quinolin-3-ylpropan-1-amine (CAS 89140-06-7) shares a propane chain but lacks the methyl group and differs in quinoline substitution (3- vs. 2-position). This positional shift may alter electronic properties and receptor binding . 2-Methyl-3-(quinolin-7-yl)propan-1-amine (CAS 1367743-15-4) has identical molecular weight and formula to the target compound but substitutes quinoline at the 7-position. Such variations can significantly impact solubility and bioactivity .
Steric and Stereochemical Differences: The target compound’s (2S) configuration may enhance enantioselective interactions in biological systems compared to non-chiral analogs like 2-aminomethylquinoline (CAS 5760-20-3), which has a simpler aminomethyl group .
Complexity of Substituents: 6-[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]quinolin-2-amine () demonstrates how bulky substituents on quinoline-2-amine derivatives can influence steric hindrance and synthetic accessibility .
Biological Activity
(2S)-2-Methyl-3-quinolin-2-ylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of Quinoline Derivatives
Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of quinolines, particularly the presence of nitrogen in the aromatic ring, contributes to their interaction with various biological targets.
1. Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer treatment. For instance, a derivative of this compound demonstrated a reduction in cell viability against chronic myeloid leukemia (CML) cell lines, with a CC50 value of 0.9 µM. This indicates its potential as a lead compound for further development against drug-resistant cancer cells .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | CC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2g | CML | 0.9 | Competitive inhibition of BCR-ABL1 |
| 2h | CML | 6.2 | Reduced potency compared to 2g |
2. Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated significant activity against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
3. Anti-inflammatory Activity
Research indicates that quinoline derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This compound has shown promising results in inhibiting COX-2 activity, thereby reducing inflammation .
Table 2: Inhibition of COX Enzymes by Quinoline Derivatives
| Compound | COX Inhibition | IC50 (µM) |
|---|---|---|
| 2m | COX-2 | 0.063 |
| 2n | COX-1 | 0.090 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
Molecular Targets:
- Enzymes involved in cancer proliferation and survival pathways.
- Receptors that modulate inflammatory responses.
Pathways Involved:
The compound can modulate signaling pathways related to apoptosis and cellular metabolism, leading to therapeutic effects in cancer and inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluated the efficacy of (2S)-2-Methyl-3-quinolin-2-ylpropan-1-amines against human breast cancer cell lines MCF7 and T47D. The results indicated that these compounds significantly inhibited cell growth, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In another investigation, several quinoline derivatives were assessed for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited potent activity with MIC values below 10 µg/mL, suggesting their potential as new antibacterial agents.
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing (2S)-2-Methyl-3-quinolin-2-ylpropan-1-amine with high enantiomeric purity, and what strategies address these?
- Answer : The synthesis requires precise stereochemical control due to the chiral center at the 2S position. Key challenges include minimizing racemization during amine group formation and ensuring regioselective quinoline substitution. Strategies include:
- Using chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) to enhance stereochemical fidelity.
- Optimizing reaction conditions (e.g., low temperature, inert atmosphere) to prevent side reactions.
- Purification via chiral chromatography or crystallization to isolate the desired enantiomer .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- X-ray Crystallography : To resolve absolute configuration, particularly for chiral centers .
- Polarimetry : To assess optical activity and enantiomeric excess .
Q. How do structural modifications of quinoline derivatives affect the solubility and stability of this compound?
- Answer :
- Quinoline Ring Substitutions : Electron-withdrawing groups (e.g., halogens) increase stability but reduce solubility in polar solvents. Methyl groups enhance lipophilicity, impacting bioavailability.
- Amine Functionalization : Protonation under acidic conditions improves water solubility but may alter receptor binding.
- Experimental validation via pH-dependent solubility assays and accelerated stability testing (e.g., thermal stress studies) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding affinity data across different assay systems for this compound?
- Answer : Discrepancies often arise from assay-specific variables:
- Receptor Subtype Selectivity : Use radioligand binding assays with purified receptor subtypes to isolate interactions.
- Assay Conditions : Standardize buffer pH, temperature, and co-factor concentrations (e.g., Mg²⁺ for G-protein-coupled receptors).
- Orthogonal Validation : Cross-validate with functional assays (e.g., cAMP accumulation or calcium flux) to confirm pharmacological activity .
Q. What in silico approaches are suitable for predicting the pharmacokinetic and toxicological profiles of this compound?
- Answer :
- Molecular Docking : To predict binding modes with target receptors (e.g., neurotransmitter transporters) and off-target proteins.
- Quantitative Structure-Activity Relationship (QSAR) Models : For estimating ADME (Absorption, Distribution, Metabolism, Excretion) properties.
- Metabolism Prediction : Use software like Schrödinger’s MetaSite to identify potential cytochrome P450-mediated oxidation sites.
- Experimental validation via hepatic microsome assays is essential to confirm predictions .
Q. What experimental designs are recommended to investigate the role of stereochemistry in the biological activity of this compound?
- Answer :
- Enantiomer Comparison : Synthesize and test the (2R)-enantiomer and racemic mixture in parallel.
- Chiral Chromatography : Use HPLC with chiral columns to ensure enantiopurity before assays.
- Functional Assays : Compare EC₅₀/IC₅₀ values in receptor activation/inhibition assays (e.g., patch-clamp electrophysiology for ion channels).
- Structural analogs with modified chirality (e.g., compounds) provide additional mechanistic insights .
Q. How can researchers optimize the synthetic yield of this compound while minimizing by-products?
- Answer :
- Catalyst Screening : Test palladium-, copper-, or enzyme-based catalysts for coupling reactions.
- Stepwise Functionalization : Prioritize quinoline ring formation before introducing the chiral amine to reduce steric hindrance.
- By-Product Analysis : Use LC-MS to identify impurities; adjust stoichiometry or solvent polarity (e.g., DMF vs. THF) to suppress side reactions.
- Case studies from (Vilsmeier-Haack reagent synthesis) highlight the importance of reagent choice in quinoline derivatization .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?
- Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients.
- ANOVA with Post Hoc Tests : Compare multiple dose groups while controlling for type I errors.
- Bootstrap Resampling : Estimate confidence intervals for parameters in small-sample studies.
- Contradictory data (e.g., ) require sensitivity analysis to assess robustness .
Q. How do researchers validate the specificity of this compound in modulating target receptors versus off-target effects?
- Answer :
- Selectivity Panels : Screen against a broad panel of receptors (e.g., CEREP’s BioPrint® database).
- Knockout Models : Use CRISPR-edited cell lines lacking the target receptor to confirm on-target activity.
- Proteomic Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify unintended protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
